molecular formula C16H13N3O3S2 B3258556 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 306289-16-7

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B3258556
CAS No.: 306289-16-7
M. Wt: 359.4 g/mol
InChI Key: ZTCMBFKJBXCKNG-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetically developed small molecule recognized for its potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cellular proliferation, survival, and differentiation. Its primary research value lies in the investigation of oncogenesis and the development of targeted therapeutics, particularly in non-small cell lung cancer (NSCLC), where EGFR mutations are a common driver. Studies have demonstrated its efficacy in suppressing the growth of gefitinib-resistant cancer cells, positioning it as a valuable chemical probe for exploring resistance mechanisms and designing next-generation EGFR inhibitors. Research utilizing this compound is focused on elucidating the intricate signaling networks in oncology and validating new approaches to overcome treatment resistance in hyperproliferative diseases. This product is intended for research purposes only.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-9-3-4-11(10(2)7-9)12-8-23-16(17-12)18-15(20)13-5-6-14(24-13)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCMBFKJBXCKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of 2,4-dimethylphenyl isothiocyanate with α-bromoacetophenone, followed by cyclization to form the thiazole ring. The nitrothiophene moiety is introduced through nitration of thiophene-2-carboxylic acid, which is then coupled with the thiazole intermediate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes involved in cell division and metabolism. It targets the Nek2 and Hec1 enzymes, which play crucial roles in mitosis and cancer cell proliferation . By binding to these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., 4-fluoro or 4-cyano in Compounds 9 and 14). This could influence membrane permeability and target binding .
  • Synthetic Efficiency : Compounds with simpler substituents (e.g., phenyl in Compound 7) achieve higher yields (99.05% purity reported for a difluorophenyl analog) , whereas bulkier groups may complicate purification.

Table 2: Pharmacological Comparison

Compound Name Reported Activity Mechanism (Inferred) Potency/IC₅₀ Reference
Target Compound Not reported Likely antibacterial (analogous to narrow-spectrum series) N/A
Compound 7 Antibacterial Disruption of bacterial membrane synthesis Moderate
Compound 9 Anti-inflammatory Inhibition of COX-2/LOX pathways (analogous to 5c) IC₅₀ = 1.2 µM
N-(4-phenyl-1,3-thiazol-2-yl) 4-chlorobenzamide (5c) Anti-inflammatory COX-2 inhibition 85% edema inhibition
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (7) c-Abl kinase activation ATP-competitive binding EC₅₀ = 0.8 µM

Key Observations :

  • Antibacterial vs. Anti-inflammatory Activity : The nitrothiophene carboxamide scaffold exhibits versatility. While the target compound’s analogs (e.g., Compound 7) show antibacterial effects, structurally related thiazoles (e.g., Compound 5c) demonstrate anti-inflammatory activity via COX-2 inhibition .
  • Role of Nitro Group : The 5-nitrothiophene moiety is critical for redox interactions in antibacterial activity, as seen in Compound 7’s disruption of bacterial membrane synthesis .

Physicochemical and Spectral Properties

Table 3: Analytical Data Comparison

Compound Name ¹H NMR Key Signals (δ, ppm) LCMS/MS Data Reference
Target Compound N/A N/A
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 8.21 (s, 1H, thiophene), 7.85 (d, J=8 Hz, 2H, aryl) [M+H]⁺ = 430.0, purity 42%
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 8.19 (s, 1H, thiophene), 7.45 (m, 3H, aryl) [M+H]⁺ = 368.0, purity 99.05%

Key Observations :

  • Purity Challenges : Electron-deficient substituents (e.g., trifluoromethyl) correlate with lower purity (42% in one case), possibly due to steric hindrance during synthesis .
  • Spectral Signatures : Aryl protons in the 7.4–8.2 ppm range and thiophene protons near 8.2 ppm are consistent across analogs, aiding structural confirmation .

Notes

Limitations : Direct data on the target compound are absent; inferences are drawn from structural analogs. Biological assays (e.g., MIC for antibacterial activity) are needed for validation.

Synthetic Recommendations : Optimize coupling conditions (e.g., use of DMF vs. THF) to improve yields for bulky substituents .

Contradictions : While nitrothiophene derivatives are generally antibacterial, some analogs (e.g., Compound 9) show anti-inflammatory activity, highlighting scaffold versatility .

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S with a molecular weight of approximately 367.42 g/mol. The compound features a thiazole ring, a nitrothiophene moiety, and a carboxamide group, which contribute to its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves the inhibition of bacterial virulence factors, particularly through interference with the Type III secretion system (T3SS) .

Anticancer Activity

This compound has been investigated for its anticancer properties. It targets specific enzymes involved in cancer cell metabolism. In particular, studies have highlighted its inhibitory effects on Nek2 and Hec1 enzymes, which are crucial for cell cycle regulation and mitosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial virulence and cancer cell proliferation.
  • Disruption of Cell Signaling : It may interfere with signaling pathways essential for bacterial infection and tumor growth.
  • Reactive Oxygen Species (ROS) Generation : The nitro group in the structure can lead to oxidative stress in target cells, contributing to its antimicrobial and anticancer effects .

Study 1: Antibacterial Activity

In a study examining the effects of various thiazole derivatives on Salmonella enterica serovar Typhimurium, this compound demonstrated significant inhibition of bacterial growth in vivo. The compound was administered at a dose of 10 mg/kg for four days, resulting in a marked reduction in bacterial load in infected mice .

Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer potential of this compound revealed that it effectively reduced tumor growth in xenograft models. The treatment led to decreased expression levels of Nek2 and Hec1, indicating its role as a promising candidate for cancer therapy .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntibacterialSalmonella enterica serovar TyphimuriumInhibition of T3SS
AnticancerCancer cell linesInhibition of Nek2 and Hec1

Q & A

Q. What are the standard synthetic routes for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Thiazole Ring Formation : Reacting thiourea derivatives with α-halo ketones or esters under basic conditions to form the thiazole core .
  • Coupling Reactions : The nitrothiophene-carboxamide moiety is introduced via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Silica gel chromatography or recrystallization ensures purity. Key intermediates are verified using thin-layer chromatography (TLC) .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, with aromatic protons in the thiazole and thiophene rings appearing between δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups like thiols .
  • Temperature : Reactions often proceed at reflux (80–120°C) for cyclization steps, while coupling reactions may occur at room temperature .

Advanced Questions

Q. How can researchers address contradictions in spectral data during structural elucidation (e.g., unexpected NMR shifts)?

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations can confirm connectivity between the thiazole and thiophene rings .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry. Programs like SHELXL refine crystal structures, particularly for verifying nitro group orientation .

Q. What strategies optimize regioselective substitution in the thiazole ring during derivatization?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophilic substitution .
  • Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective C–H functionalization at the 4-position of the thiazole .

Q. How can computational and experimental data discrepancies in molecular docking studies be resolved?

  • Force Field Adjustments : Use polarized continuum models (PCM) to account for solvent effects in docking simulations.
  • Mutational Analysis : Validate predicted binding interactions (e.g., hydrogen bonds with amide groups) by synthesizing analogs with targeted substitutions and testing activity .

Q. What mechanistic insights exist for its enzyme inhibition (e.g., kinase targets)?

  • Enzyme Kinetics : Measure IC50 values using fluorescence-based assays. For example, competitive inhibition may be observed via Lineweaver-Burk plots .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to recombinant kinases. Co-crystallization with target enzymes (e.g., Nek2) reveals key interactions, such as π-stacking with the thiazole ring .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectral data with orthogonal techniques (e.g., IR vs. Raman spectroscopy for nitro group confirmation) .
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves to assess potency and selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

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